molecular formula C20H23BrN2O3 B4112039 1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine

1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B4112039
M. Wt: 419.3 g/mol
InChI Key: VCMGSNWEVCPETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine, commonly known as BPP, is a chemical compound used in scientific research. It is a piperazine derivative that has been studied for its potential therapeutic effects on various physiological and biochemical processes.

Scientific Research Applications

BPP has been widely studied for its potential therapeutic effects on various physiological and biochemical processes. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. BPP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

Mechanism of Action

The exact mechanism of action of BPP is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. BPP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. BPP has also been shown to have analgesic effects, reducing pain in animal models. Additionally, BPP has been shown to have neuroprotective effects, protecting against damage to the brain in animal models.

Advantages and Limitations for Lab Experiments

BPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. BPP has also been shown to have low toxicity in animal models. However, there are also limitations to using BPP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the animal model used.

Future Directions

For research include further understanding its mechanism of action and investigating its potential therapeutic effects on neurological disorders.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-15(26-19-7-3-16(21)4-8-19)20(24)23-13-11-22(12-14-23)17-5-9-18(25-2)10-6-17/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMGSNWEVCPETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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